

1-(5-Methoxypyridin-2-yl)ethanone molecular weight

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Compound of Interest

Compound Name: 1-(5-Methoxypyridin-2-yl)ethanone

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An In-depth Technical Guide to **1-(5-Methoxypyridin-2-yl)ethanone**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(5-Methoxypyridin-2-yl)ethanone**, a pivotal heterocyclic ketone serving as a critical building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and describes essential analytical techniques for its characterization and quality control. Furthermore, it explores the compound's significant applications as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both theoretical grounding and practical, field-proven insights.

Introduction: A Versatile Pyridine Building Block

1-(5-Methoxypyridin-2-yl)ethanone, with the chemical formula $C_8H_9NO_2$, is a substituted pyridine derivative that has garnered significant attention as a versatile synthetic intermediate. [1][2][3][4] Its structure, featuring a pyridine ring functionalized with both a methoxy group and an acetyl group, offers multiple reactive sites for chemical modification. The electron-donating methoxy group and the electron-withdrawing acetyl group create a unique electronic profile on the pyridine ring, influencing its reactivity and making it a valuable precursor for constructing more complex molecular architectures. Its utility is most pronounced in the assembly of lead

compounds in drug discovery programs, where the pyridine scaffold is a common motif in biologically active molecules.

Physicochemical and Structural Properties

The precise characterization of a starting material is fundamental to its effective use in synthesis and research. The key properties of **1-(5-Methoxypyridin-2-yl)ethanone** are summarized below.

| Property | Value | Source(s) |
|--------------------|---|--------------|
| Molecular Formula | C ₈ H ₉ NO ₂ | [1][2][3][4] |
| Molecular Weight | 151.16 g/mol | [1][2][4] |
| Monoisotopic Mass | 151.06332 Da | [3] |
| CAS Number(s) | 21190-93-2, 325796-84-7 | [1][2][4] |
| MDL Number | MFCD10697709 | [2][4] |
| Appearance | Typically a solid | N/A |
| SMILES | CC(=O)C1=NC=C(C=C1)OC | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |

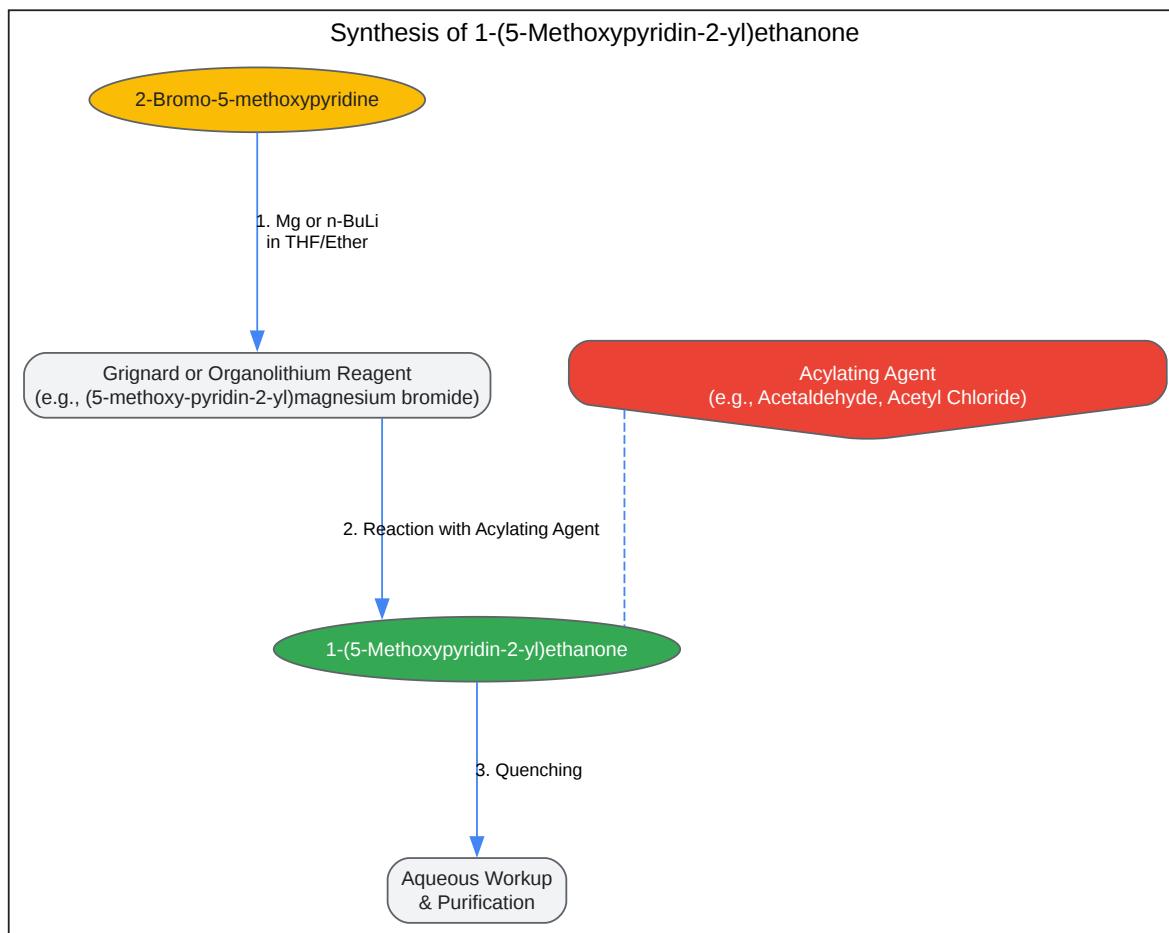
Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like **1-(5-Methoxypyridin-2-yl)ethanone** often leverages cross-coupling reactions, which provide a reliable and modular approach. A common and effective strategy involves the palladium-catalyzed cross-coupling of an organometallic reagent with a halogenated pyridine derivative.

Proposed Synthetic Workflow: Acylation of a Methoxy-Pyridine Precursor

A logical and frequently employed route involves the acylation of a suitably functionalized 5-methoxypyridine. This can be achieved through various methods, including reaction with an

acylating agent following a metal-halogen exchange or a directed ortho-metallation if starting from a different isomer. A conceptually straightforward approach starts from a halogenated precursor, such as 2-bromo-5-methoxypyridine.



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Caption: A generalized workflow for the synthesis of the target compound via an organometallic intermediate.

Causality Behind Experimental Choices:

- Starting Material: 2-Bromo-5-methoxypyridine is a commercially available and convenient starting point. The bromine at the 2-position is well-suited for metal-halogen exchange due to the electronic nature of the pyridine ring.
- Organometallic Intermediate: Formation of a Grignard or organolithium reagent is a classic method for creating a nucleophilic carbon center on the pyridine ring. This step must be conducted under anhydrous conditions at low temperatures to prevent side reactions.
- Acylating Agent: The choice of acylating agent (e.g., acetyl chloride or acetaldehyde followed by oxidation) determines the efficiency of the addition of the acetyl group. The high reactivity of these agents necessitates careful control of the reaction temperature.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of **1-(5-Methoxypyridin-2-yl)ethanone**, a suite of analytical techniques must be employed. These methods provide a self-validating system for quality assurance.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.

Protocol:

- System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Prepare a gradient system, typically with Water (A) and Acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.
- Gradient: Start with a high percentage of A, ramping to a high percentage of B over 10-15 minutes to elute the compound and any less polar impurities.

- **Detection:** Use a UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 270 nm).
- **Sample Preparation:** Dissolve a small, accurately weighed sample (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
- **Analysis:** Inject 5-10 μ L and integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition of the compound.

Protocol:

- **Ionization:** Use Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogen is readily protonated.
- **Sample Infusion:** Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the mass spectrometer.
- **Data Acquisition:** Scan for the protonated molecule $[M+H]^+$. The expected m/z value would be approximately 152.0706.[3]
- **High-Resolution MS (HRMS):** For unambiguous formula confirmation, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement. The observed exact mass should be within 5 ppm of the calculated value for $C_8H_{10}NO_2^+$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide an unambiguous structural confirmation of the molecule by analyzing the chemical environment of each proton and carbon atom.

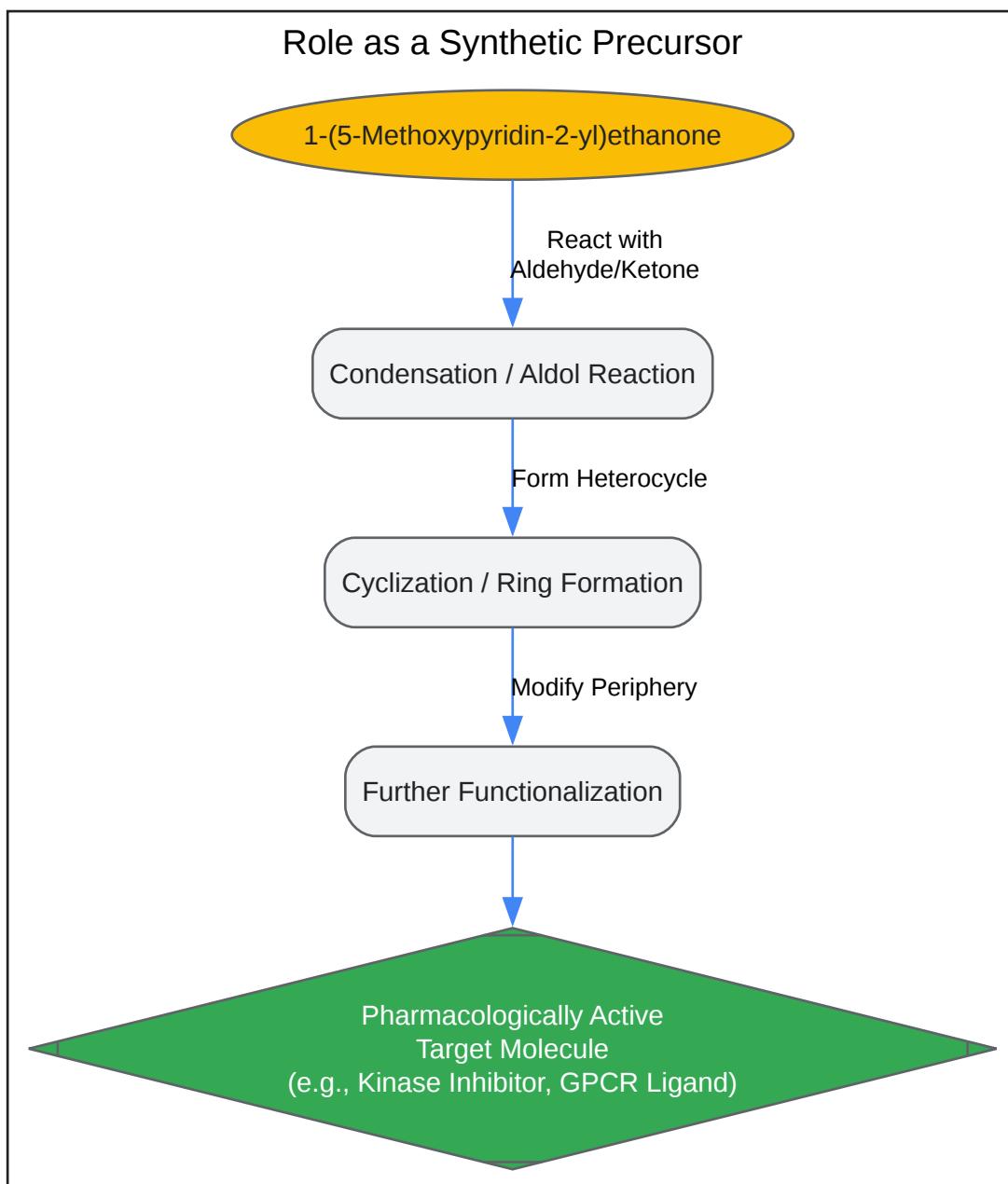
Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).

- ^1H NMR Acquisition: Acquire a proton spectrum. Expect to see:
 - A singlet for the acetyl methyl protons (~2.5 ppm).
 - A singlet for the methoxy protons (~3.9 ppm).
 - Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns confirming their relative positions.
- ^{13}C NMR Acquisition: Acquire a carbon spectrum. Expect distinct signals for the carbonyl carbon, the two quaternary carbons, the three aromatic CH carbons, and the two methyl carbons.

Applications in Drug Development

The primary value of **1-(5-Methoxypyridin-2-yl)ethanone** lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules. Its structure is a common feature in compounds targeting a range of therapeutic areas. Related structures, such as 1-(5-Methyl-pyridin-2-yl)ethanone, are known to be intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[\[5\]](#)



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Caption: Schematic showing the role of the title compound as a starting material in a multi-step drug synthesis pathway.

The acetyl group can be readily transformed into a variety of other functional groups or used as a handle for condensation reactions (e.g., Aldol or Claisen condensations) to build out more complex side chains. The pyridine ring itself can undergo further functionalization, making this

compound a strategic starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

1-(5-Methoxypyridin-2-yl)ethanone is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for drug discovery and development professionals. The robust analytical protocols described herein provide a framework for ensuring its quality and consistency, which is paramount for its successful application in complex, multi-step synthetic campaigns aimed at delivering novel therapeutic agents.

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References

- 1. 1-(5-methoxypyridin-2-yl)ethanone – Ascendex Scientific, LLC [ascendexllc.com]
- 2. 325796-84-7|1-(5-Methoxypyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 1-(5-methoxypyridin-2-yl)ethan-1-one (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. appchemical.com [appchemical.com]
- 5. chemimpex.com [chemimpex.com]
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